1-Iodo-3-phenylpropane
Overview
Description
1-Iodo-3-phenylpropane, also known as 3-Iodopropylbenzene, is a chemical compound with the molecular formula C9H11I . It has a molecular weight of 246.09 .
Molecular Structure Analysis
The linear formula of this compound is C6H5(CH2)3I . The structure consists of a phenyl group (C6H5) attached to a three-carbon chain (propyl group), with an iodine atom attached to the third carbon .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.53 g/cm^3 at 25°C and a refractive index (n20/D) of 1.5820 .Scientific Research Applications
Radioiodinated Derivatives in Dopamine Transporter Studies
1-Iodo-3-phenylpropane derivatives have been utilized in the development of novel N-substituted-3beta-phenyltropane alkaloids, which were radioiodinated to create irreversible probes for dopamine transporter (DAT) binding sites. These probes, containing iodoaryl azide and iodoaryl isothiocyanate moieties, were crafted for photolabeling and direct conjugation, respectively. Their effective covalent linkage to rat striatal membranes underscores their potential in neurological research and their utility in studying binding sites related to dopamine transporters (Lever et al., 2005).
Iodine-Catalyzed Transformations of Alcohols
Iodine has demonstrated efficiency as a catalyst in the solvent-free transformations of alcohols. In this context, this compound and its analogs might undergo similar transformations under the influence of iodine. For instance, tertiary alcohols dehydrate to form alkenes, and specific alcohols can undergo cyclodimerisation to form complex structures. This versatile catalytic property of iodine in altering alcohol structures opens up a spectrum of possibilities for chemical synthesis and industrial applications (Stavber, Zupan, & Stavber, 2006).
Applications in Radiosynthesis and PET Tracers
The versatility of this compound is also evident in its use in radiosynthesis, notably in the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol. These compounds have been investigated for their potential applications in positron emission tomography (PET) tracers, showcasing their significance in medical diagnostics and research (Rotteveel et al., 2017).
Role in Stereoselective Crossed Aldol Reaction
This compound derivatives have been involved in stereoselective crossed aldol reactions, indicating their crucial role in organic synthesis. The formation of boron enolates from α-iodo ketones and subsequent reactions with various aldehydes to produce aldols in good yields with high diastereoselectivities highlights their utility in complex organic reactions (Mukaiyama, Takuwa, Yamane, & Imachi, 2003).
Deiodination and Phenyl Migration in Organic Synthesis
The compound has been implicated in the acid-activated deiodination of styrene-based vicinal iodohydrins, followed by phenyl migration. This process is significant in organic synthesis, leading to the formation of compounds like phenyl acetone and 2-phenylpropanal. The ability to induce such transformations showcases the potential of this compound derivatives in synthetic chemistry (Agrawal & Ghosh, 2009).
Mechanism of Action
Target of Action
1-Iodo-3-phenylpropane, also known as 3-Iodopropylbenzene , is a chemical compound with the molecular formula C9H11I
Mode of Action
It is known that iodinated organic compounds like this compound can participate in various chemical reactions, such as electrophilic aromatic substitution . In this type of reaction, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s physical properties, such as its density of1.530 g/mL at 25 °C
and its refractive index of n20/D 1.5820
, may influence its pharmacokinetic behavior.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its light sensitivity suggests that exposure to light could affect its stability and activity. Moreover, its solubility in chloroform and very slight solubility in methanol suggest that the solvent environment could also impact its action.
Properties
IUPAC Name |
3-iodopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKJSPKMTWLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194110 | |
Record name | Benzene, (3-iodopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4119-41-9 | |
Record name | Benzene, (3-iodopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004119419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (3-iodopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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